2-nonyl-3-hydroxy-4-quinolone

Pseudomonas aeruginosa Quorum sensing PqsR agonism

2-Nonyl-3-hydroxy-4-quinolone (C9-PQS; CAS 1259944-03-0) is a member of the 2-alkyl-4-quinolone (AQ) family, produced by Pseudomonas aeruginosa and related bacteria. With molecular formula C18H25NO2 and a molecular weight of 287.40 g/mol , it functions as a quorum-sensing (QS) signal molecule that activates the transcriptional regulator PqsR (MvfR), driving autoinduction of AQ biosynthesis and up-regulation of virulence determinants as a function of cell-population density.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 1259944-03-0
Cat. No. B164230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nonyl-3-hydroxy-4-quinolone
CAS1259944-03-0
SynonymsC9-PQS; 3,4-dihydroxy-2-Nonylquinoline
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
InChIInChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
InChIKeyIQZSNBAQPVKMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonyl-3-hydroxy-4-quinolone (C9-PQS, CAS 1259944-03-0): A C9 Alkyl-Quinolone Quorum-Sensing Signal Molecule for Pseudomonas aeruginosa Research


2-Nonyl-3-hydroxy-4-quinolone (C9-PQS; CAS 1259944-03-0) is a member of the 2-alkyl-4-quinolone (AQ) family, produced by Pseudomonas aeruginosa and related bacteria. With molecular formula C18H25NO2 and a molecular weight of 287.40 g/mol , it functions as a quorum-sensing (QS) signal molecule that activates the transcriptional regulator PqsR (MvfR), driving autoinduction of AQ biosynthesis and up-regulation of virulence determinants as a function of cell-population density [1]. C9-PQS is the nonyl (C9) congener of the well-characterized Pseudomonas quinolone signal PQS (C7-PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) and is distinguished from its C7 counterpart by a longer 2-alkyl side chain that modulates receptor-binding affinity, biosensor activation profiles, and clinical biomarker correlations [2][3].

Why C7-PQS, HHQ, or Other Alkyl-Quinolones Cannot Simply Substitute for 2-Nonyl-3-hydroxy-4-quinolone (C9-PQS) in Research


Although the pqs quorum-sensing system in Pseudomonas aeruginosa produces a family of structurally related 2-alkyl-4-quinolones, the biological activity of these congeners is exquisitely tuned by alkyl chain length at the C-2 position [1]. PQS congeners with C1, C3, C5, or C11 alkyl chains exhibit only weak PqsR activation compared with the C7 compound (PQS), whereas the C9 congener, C9-PQS, retains high agonist activity comparable to the C7 compounds [1]. Critically, these differences in receptor activation translate into distinct clinical biomarker profiles: in cystic fibrosis sputum, C9-PQS shows a Spearman correlation coefficient of 0.27 (p<0.05) with bacterial load, markedly different from the 0.43 (p=0.001) observed for C7-PQS [2], and C9-PQS is the only AQ among six tested that was associated with increased intravenous antibiotic usage in longitudinal clinical studies (P=0.011) [3]. Substitution of C9-PQS with PQS, HHQ, or shorter-chain analogues will therefore yield non-equivalent results in PqsR activation assays, virulence gene expression studies, and clinical biomarker investigations. The quantitative evidence below details exactly where and how these differences manifest.

Quantitative Differentiation Evidence for 2-Nonyl-3-hydroxy-4-quinolone (C9-PQS) vs. In-Class Alkyl-Quinolone Comparators


Alkyl Chain-Length Dependence of PqsR Activation: C9-PQS Retains High Agonist Activity Where C1, C3, C5, and C11 Congeners Fail

In whole P. aeruginosa cell assays, PqsR activation is stringently dependent on the alkyl chain length of 2-alkyl-4-quinolones. PQS congeners with C1, C3, C5, or C11 alkyl chains exhibit only weak PqsR-dependent activation of pqsA compared with the C7 compounds (PQS and HHQ). In marked contrast, the C9 congeners—3-hydroxy-2-nonyl-4(1H)-quinolone (C9-PQS) and 2-nonyl(1H)-4-hydroxyquinoline (NHQ)—are described as 'highly active' [1]. In the dual biosensor system (PAO1 ΔpqsA pqsA::luxCDABE), PQS analogues with alkyl chains from C1 to C11 activated the biosensor, but C9-PQS activation was 'less sensitive' than that of the C7 parent PQS (EC₅₀ for PQS: 18 ± 4 μM), while still being clearly detectable and functional [2]. This places C9-PQS in a unique activity tier: substantially more potent than C1/C3/C5/C11 congeners, active but with reduced sensitivity relative to C7-PQS, and thus a distinct pharmacological tool for probing the alkyl-chain tolerance of the PqsR binding pocket [1].

Pseudomonas aeruginosa Quorum sensing PqsR agonism

Differential Clinical Correlation with Sputum Bacterial Load: C9-PQS (Rₛ=0.27) vs. C7-PQS (Rₛ=0.43) in Cystic Fibrosis Patients

In a cohort of 59 adults with cystic fibrosis and chronic pulmonary P. aeruginosa infection, quorum-sensing signal molecules (QSSMs) were quantified in sputum, plasma, and urine by LC-MS/MS and correlated with sputum bacterial load (median 9.6×10⁶ CFU·g⁻¹). In sputum, C7-PQS exhibited a Spearman correlation coefficient (Rₛ) of 0.43 (p=0.001) with bacterial load, while C9-PQS demonstrated a substantially weaker correlation of 0.27 (p<0.05) [1]. This represents an approximately 37% reduction in correlation strength for C9-PQS relative to C7-PQS. Notably, C9-PQS was detectable in sputum at concentrations up to 4302 nM, with 16 of 59 (27%) patients having levels above the lower limit of quantification [1][2]. In plasma, C7-PQS maintained a significant correlation (Rₛ=0.37, p<0.01), whereas C9-PQS was not significantly correlated with bacterial load in plasma or urine [1].

Cystic fibrosis Quorum sensing biomarkers Pseudomonas aeruginosa

Unique Association with Intravenous Antibiotic Usage: C9-PQS as the Only AQ Predicting Pulmonary Exacerbation Burden in Longitudinal CF Study

In a longitudinal study of 90 adults with cystic fibrosis followed over an 8-year period, six 2-alkyl-4-quinolones (HHQ, NHQ, HQNO, NQNO, C7-PQS, C9-PQS) were quantified in sputum and plasma at clinical stability and analyzed for association with long-term adverse outcomes (all-cause mortality or lung transplantation, rate of lung-function decline, and number of intravenous antibiotic days). Among all six AQs tested, only C9-PQS showed a statistically significant association with any clinical outcome: the presence of C9-PQS in sputum was associated with an increase in the number of intravenous (IV) antibiotic days for pulmonary exacerbations during the follow-up period (Mann–Whitney test; P = 0.011) [1]. No other AQ—including C7-PQS, HHQ, NHQ, HQNO, or NQNO—showed a significant association with IV antibiotic usage, mortality, transplantation, or lung-function decline [1].

Cystic fibrosis Clinical outcomes Biomarker validation

Discriminant Biomarker for Chronic vs. First-Colonization P. aeruginosa Infection: C9-PQS Derivatives Differentiate Clinical Infection Stages

In a metabolomic study comparing 44 in vitro cultures of P. aeruginosa strains isolated from CF patients at different stages of infection (first colonization vs. chronic colonization), five alkyl-quinolone derivatives were identified as discriminant between the two clinical stages. Among these five discriminant AQs, db-PQS C9—a C9-PQS derivative—was one of the key differentiating metabolites, with first colonization strains producing notably higher levels of this and other AQ derivatives compared to chronic colonization strains [1]. The HHQ/HQNOC9:1 ratio was significantly different between chronic and primo-colonising strains using both UV detection (p=0.003) and HRMS data (p=1.5×10⁻⁵) [1]. This finding positions C9-PQS and its derivatives as valuable tools for developing culture-independent assays to stage P. aeruginosa infection in CF.

Cystic fibrosis Chronic infection staging Metabolomics

Stability Profile Dictates Handling Requirements: C9-PQS Shows >15% Concentration Deviation at Room Temperature over 24 Hours

When assessing the stability of alkyl-quinolones for application in bacterial cell culture and lung epithelial lining fluid, C9-PQS, along with HHQ, NHQ, and NQNO, exhibited concentration deviations exceeding the acceptable range of ±15% after 24 hours at room temperature [1]. This stability limitation is distinct from the behavior of certain other AQs and necessitates specific handling protocols—including cold storage (−20°C), use of deuterated internal standards (C9-PQS-d4), and minimized bench-top exposure—for accurate and reproducible quantification in experimental workflows [1]. The availability of a matched deuterated internal standard (2-nonyl-3-hydroxy-4-quinolone-d4, commercially available for GC- or LC-MS quantification) provides a practical solution for laboratories requiring precise C9-PQS measurements .

Analyte stability Experimental design LC-MS quantification

High-Impact Research and Industrial Application Scenarios for 2-Nonyl-3-hydroxy-4-quinolone (C9-PQS, CAS 1259944-03-0)


PqsR Structure–Activity Relationship (SAR) Studies Probing Alkyl Chain Occupancy of the Hydrophobic A-Pocket

C9-PQS serves as a critical SAR probe for mapping the extended hydrophobic 'A pocket' of the PqsR co-inducer binding domain, as demonstrated by the crystal structure of the PqsR–NHQ complex [1]. The C9 nonyl chain fully occupies the cigar-shaped A pocket formed by residues Ile186, Val170, Leu189, and Ile236, stabilized by Tyr258, making C9-PQS a superior tool compound compared to C7-PQS for assessing the maximal alkyl chain length accommodated without loss of agonist activity. This is directly supported by the observation that C9-PQS retains high PqsR agonist activity while C11 congeners exhibit only weak activity [1], establishing C9-PQS as the functional upper-boundary ligand for wild-type PqsR activation. Researchers designing PqsR antagonists or screening for inhibitors should include C9-PQS as a reference full agonist to define the competitive binding baseline.

C9-PQS-Specific LC-MS/MS Biomarker Assay Development for Chronic P. aeruginosa Infection Staging

The distinct clinical correlation profile of C9-PQS—showing a Spearman Rₛ of 0.27 vs. 0.43 for C7-PQS in sputum [2], and its unique association with IV antibiotic usage (P=0.011) [3]—makes C9-PQS an essential analytical standard for developing C9-specific quantitative LC-MS/MS assays. Laboratories building multiplexed AQ panels for CF sputum, plasma, or urine analysis must include C9-PQS as a discrete calibrator because its chromatographic and mass spectrometric properties (MRM transitions, retention time, ionization efficiency) differ from those of C7-PQS, and its inclusion enables the independent quantification required to exploit its unique clinical associations. The commercial availability of the deuterated internal standard C9-PQS-d4 facilitates robust isotope-dilution quantification .

Anti-Virulence Drug Discovery Targeting the pqs Quorum-Sensing System

Since the pqs QS system is crucial for P. aeruginosa virulence both in vitro and in animal models and is considered an ideal target for anti-virulence agent development [4], C9-PQS is an indispensable reference agonist for compound screening cascades. PqsR inhibitors are designed to compete with native AQ ligands for the co-inducer binding domain; C9-PQS, as a naturally produced, highly active C9 congener that drives autoinduction of AQ biosynthesis and up-regulation of virulence determinants [1], must be included alongside PQS and HHQ as a panel of native agonists to ensure that inhibitor candidates block signaling by all physiologically relevant AQ ligands. A screening cascade that omits C9-PQS risks advancing inhibitor candidates that are selectively outcompeted by this endogenously produced C9 agonist in vivo.

Standardized Reference Material for Inter-Laboratory AQ Quantification Studies

The stability data showing that C9-PQS deviates >±15% from nominal concentration after 24 hours at room temperature [5] underscores the need for certified, high-purity C9-PQS reference material with documented storage conditions (−20°C), purity specifications (≥98% as specified by commercial suppliers), and lot-specific certificates of analysis. Multi-center clinical studies quantifying AQs in patient biofluids require harmonized reference standards; C9-PQS, due to its demonstrated instability at ambient temperature, is a sentinel analyte whose accurate quantification serves as a quality indicator for overall AQ panel integrity. Procurement of C9-PQS from suppliers providing batch-specific QC data, alongside co-procurement of C9-PQS-d4 internal standard, is essential for studies seeking regulatory-grade biomarker validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-nonyl-3-hydroxy-4-quinolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.